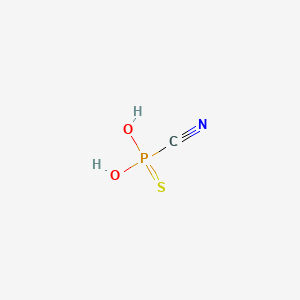
Phosphorocyanidothioic O,O-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorocyanidothioic O,O-acid is a chemical compound characterized by the presence of phosphorus, sulfur, nitrogen, and oxygen atoms This compound is known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorocyanidothioic O,O-acid can be synthesized through various chemical reactions involving phosphorus-containing compounds. One common method involves the reaction of phosphorus pentasulfide with cyanide and alcohol under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorocyanidothioic O,O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanidothioic O,O-dioxide.
Reduction: Reduction reactions can convert it into phosphorocyanidothioic O,O-hydride.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphorocyanidothioic O,O-dioxide.
Reduction: Phosphorocyanidothioic O,O-hydride.
Substitution: Various substituted phosphorocyanidothioic derivatives.
Applications De Recherche Scientifique
Phosphorocyanidothioic O,O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorocyanidothioic O,O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve redox reactions and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
- Phosphorothioic acid
- Phosphorodithioic acid
- Phosphorocyanidothioic difluoride
Phosphorocyanidothioic O,O-acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
25758-22-9 |
|---|---|
Formule moléculaire |
CH2NO2PS |
Poids moléculaire |
123.07 g/mol |
Nom IUPAC |
dihydroxyphosphinothioylformonitrile |
InChI |
InChI=1S/CH2NO2PS/c2-1-5(3,4)6/h(H2,3,4,6) |
Clé InChI |
ZBESAQVTAIBGKN-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P(=S)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


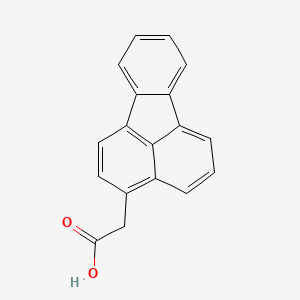

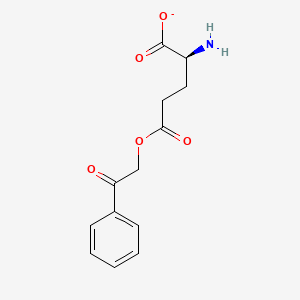
![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
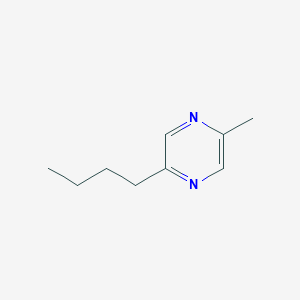

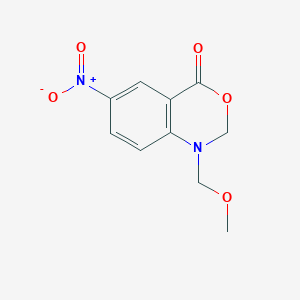
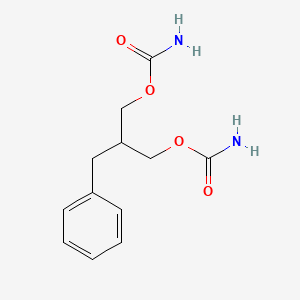


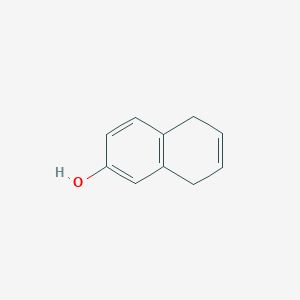
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
